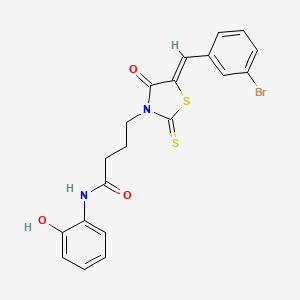
4-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)butanamide is a useful research compound. Its molecular formula is C20H17BrN2O3S2 and its molecular weight is 477.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)butanamide is a thiazolidinone derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic implications, supported by relevant data and findings from various studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H17BrN2O3S2, with a molecular weight of approximately 461.39 g/mol. The structure features a thiazolidine ring, which is known to contribute to the biological activity of similar compounds.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C20H17BrN2O3S2 |
| Molecular Weight | 461.39 g/mol |
| IUPAC Name | This compound |
| SMILES | C1=CC=C(C=C1)CCNC(=O)CN2C(=O)C(=CC3=CC(=CC=C3)Br)SC2=S |
Anti-inflammatory and Anti-allergic Effects
Research indicates that this compound exhibits significant anti-inflammatory and anti-allergic properties. A study conducted on sensitized guinea pigs demonstrated that treatment with the compound resulted in:
- A significant reduction in IgE levels, suggesting potential efficacy in treating allergic reactions.
- Decreased levels of inflammatory markers such as IgA, IgM, IL-2, and TNF-α, indicating its role in modulating inflammatory responses.
In silico studies have provided insights into the potential molecular targets of this compound. Notable predicted targets include:
- Lysosomal protective protein
- Thromboxane-A synthase
- PPARγ (Peroxisome proliferator-activated receptor gamma)
Docking studies revealed strong binding interactions between the compound and these targets, highlighting its potential as a polypharmacological agent .
Cancer Therapeutics
The compound has also been explored as a starting point for developing selective inhibitors for anti-apoptotic Bcl-2 proteins , which are crucial in regulating cell death. Inhibiting these proteins could lead to advancements in cancer treatment strategies.
Study 1: Anti-allergic Effects in Guinea Pigs
A study published in Molecules investigated the anti-allergic properties of the compound. The results indicated:
- IgE Reduction : Treatment led to a notable decrease in IgE levels.
- Inflammatory Marker Decrease : Significant reductions were observed in IgA, IgM, IL-2, and TNF-α levels.
Study 2: In Silico Target Prediction
Using tools like SwissADME, researchers identified potential biological targets for the compound. The docking studies suggested:
- High affinity for lysosomal protective proteins.
- Potential modulation of metabolic pathways via PPARγ.
特性
分子式 |
C20H17BrN2O3S2 |
|---|---|
分子量 |
477.4 g/mol |
IUPAC名 |
4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)butanamide |
InChI |
InChI=1S/C20H17BrN2O3S2/c21-14-6-3-5-13(11-14)12-17-19(26)23(20(27)28-17)10-4-9-18(25)22-15-7-1-2-8-16(15)24/h1-3,5-8,11-12,24H,4,9-10H2,(H,22,25)/b17-12- |
InChIキー |
PWMXEJYXIUQWEX-ATVHPVEESA-N |
異性体SMILES |
C1=CC=C(C(=C1)NC(=O)CCCN2C(=O)/C(=C/C3=CC(=CC=C3)Br)/SC2=S)O |
正規SMILES |
C1=CC=C(C(=C1)NC(=O)CCCN2C(=O)C(=CC3=CC(=CC=C3)Br)SC2=S)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















